4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde

Description

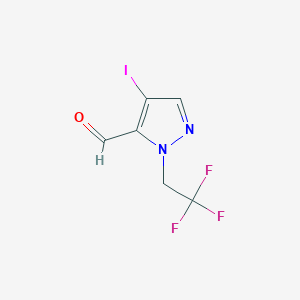

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is a halogenated pyrazole derivative featuring an iodine substituent at position 4, a trifluoroethyl group at position 2, and an aldehyde functional group at position 2. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom may facilitate further functionalization via cross-coupling reactions. The aldehyde moiety offers a reactive handle for condensation or nucleophilic addition reactions, making this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name |

4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKAWCKWFBQWJLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=C1I)C=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 4-iodo-1H-pyrazole.

Reaction with Trifluoroethyl Triflate: The 4-iodo-1H-pyrazole is reacted with trifluoroethyl triflate in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at room temperature.

Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 5-position of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: Amines or hydrazines in the presence of acid or base catalysts.

Major Products Formed

Substitution: Various substituted pyrazoles.

Oxidation: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.

Reduction: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methanol.

Condensation: Corresponding imines or hydrazones.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Pyrazoles are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that derivatives of pyrazole-3-carbaldehydes exhibit significant biological activities:

- Antimicrobial Activity : Pyrazole derivatives have been synthesized that demonstrate efficacy against a range of pathogens .

- Anti-inflammatory Properties : Certain derivatives act as COX-2 inhibitors, making them potential candidates for anti-inflammatory drugs .

Pharmaceutical Applications

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde can be utilized in drug discovery and development:

- N-Methyl-D-Aspartate Receptor Modulators : Research indicates that modifications of pyrazole compounds can lead to the development of allosteric modulators for NMDARs, which are crucial in neurological studies .

- Anticancer Agents : The compound's derivatives have been explored for their potential as anticancer agents due to their ability to inhibit tumor growth .

Agrochemical Intermediates

The compound is also relevant in the field of agrochemicals:

- Herbicidal Activity : Pyrazole derivatives are being investigated as intermediates for isoxazoline derivatives that possess herbicidal properties .

- Pesticide Development : The unique structural features allow for the design of novel pesticides with improved efficacy and reduced environmental impact.

Case Study 1: Synthesis of Antimicrobial Agents

A study synthesized several pyrazole derivatives from this compound and evaluated their antimicrobial activities against E. coli and S. aureus. Results indicated that certain derivatives exhibited potent activity, highlighting the compound's utility in developing new antibiotics .

Case Study 2: Anti-inflammatory Drug Development

Research focused on modifying the aldehyde group in this compound to enhance its selectivity as a COX-2 inhibitor. The modified compounds showed improved anti-inflammatory effects in vitro, suggesting a pathway for developing new anti-inflammatory medications .

Data Tables

| Application Area | Specific Use | Example Derivative |

|---|---|---|

| Pharmaceutical | Antimicrobial agents | Pyrazole derivative A |

| Pharmaceutical | Anti-inflammatory drugs | Pyrazole derivative B |

| Agrochemical | Herbicides | Isoxazoline derivative C |

| Scientific Research | Neurological studies | NMDAR modulator D |

Mechanism of Action

The mechanism of action of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modifying their activity.

Comparison with Similar Compounds

Comparison with 4-Iodo-2-fluoro-3-formylpyridine

Key Differences :

- Core Heterocycle: The target compound is based on a pyrazole ring, whereas 4-iodo-2-fluoro-3-formylpyridine (synonyms: 2-fluoro-4-iodonicotinaldehyde) features a pyridine ring. Pyridines are generally more electron-deficient due to the nitrogen atom’s position, altering their reactivity in electrophilic substitution reactions.

- Substituents : The trifluoroethyl group in the target compound provides steric bulk and electron-withdrawing effects distinct from the fluorine atom in the pyridine analog. This difference impacts solubility and binding affinity in biological systems .

Table 1: Structural Comparison

| Property | 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde | 4-Iodo-2-fluoro-3-formylpyridine |

|---|---|---|

| Core Ring | Pyrazole | Pyridine |

| Halogen at Position 4 | Iodine | Iodine |

| Position 2 Substituent | Trifluoroethyl (-CF₂CF₃) | Fluorine (-F) |

| Aldehyde Position | 3 | 3 |

| Electron Effects | Strong electron-withdrawing (CF₃) | Moderate electron-withdrawing (F) |

Comparison with Patent-Derived Pyridazine Analog

A structurally related compound from a 2024 European patent application, (4aR)-1-[2,3-(Difluoro-4-iodophenyl)methyl]-N-[2-(2,3-dimethoxyphenyl)-4-(trifluoromethyl)phenyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (Example 321), shares the iodine and trifluoromethyl motifs but differs in core heterocycle (pyridazine vs. pyrazole) and functional complexity.

- Reactivity : Pyridazines exhibit distinct electronic properties due to two adjacent nitrogen atoms, making them more polar and prone to hydrogen bonding compared to pyrazoles.

- Applications : The patent compound is designed for pharmaceutical use (e.g., kinase inhibition), whereas this compound may serve as a precursor for agrochemicals or ligands in catalysis .

Comparison with Pyrazole-Based Agrochemicals

Compounds like tolfenpyrad (4-chloro-3-ethyl-1-methyl-N-((4-(4-methylphenoxy)phenyl)methyl)-1H-pyrazole-5-carboxamide) highlight the role of pyrazole derivatives in pest control.

- Functional Groups : Tolfenpyrad lacks the iodine and aldehyde groups but includes a carboxamide and chlorinated substituents. The iodine in the target compound may enhance photostability or bioactivity in specific environments.

- Toxicity: Limited toxicological data are available for iodinated pyrazoles, unlike tolfenpyrad, which has well-documented safety profiles .

Research Findings and Implications

- Synthetic Utility : The aldehyde group in this compound enables Schiff base formation, useful in metal-organic framework (MOF) synthesis or ligand design.

Table 2: Key Research Insights

Biological Activity

4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Features:

- Iodine Substitution: The presence of iodine enhances the lipophilicity and biological activity.

- Trifluoroethyl Group: This substituent is known to influence the electronic properties and stability of the compound.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. This compound has shown promising results against various cancer cell lines through mechanisms such as:

- Inhibition of Kinases: Pyrazole derivatives are known to inhibit key kinases involved in cancer progression, including BRAF(V600E) and EGFR .

- Induction of Apoptosis: These compounds can trigger apoptotic pathways in cancer cells, leading to reduced cell viability.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines: Research indicates that it can reduce the production of TNF-α and IL-6 in activated macrophages .

- Blocking NF-kB Pathway: This pathway is crucial for the expression of various inflammatory mediators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects:

- Bacterial Inhibition: Studies have shown that it exhibits inhibitory activity against several bacterial strains, potentially through disruption of bacterial cell membranes .

- Fungal Activity: Some derivatives have been tested against phytopathogenic fungi, showing moderate to excellent antifungal activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Iodine Substitution | Increases lipophilicity and potency |

| Trifluoroethyl Group | Enhances stability and selectivity |

| Carbaldehyde Functionality | Critical for biological interactions |

Case Studies

- Antitumor Efficacy Study : A study evaluated the effect of this compound on A549 lung cancer cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.

- Anti-inflammatory Study : In a model of LPS-induced inflammation in mice, administration of the compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines compared to controls.

- Antimicrobial Testing : A series of experiments demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.

Q & A

Q. What are the established synthetic routes for 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde?

The compound can be synthesized via:

- Vilsmeier-Haack Reaction : Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. Conditions include heating to 90°C and subsequent purification via recrystallization .

- Nucleophilic Substitution : For introducing the trifluoroethyl group, reactions with potassium carbonate (K₂CO₃) as a base and trifluoroethyl halides as precursors are common .

- Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) for introducing the iodine substituent, using aryl halides and boronic acids .

Q. How is the structural integrity of this compound verified post-synthesis?

Characterization typically involves:

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions and aldehyde proton resonance (δ ~9-10 ppm) .

- IR Spectroscopy for aldehyde C=O stretching (~1700 cm⁻¹) and C-I bond vibrations (~500 cm⁻¹) .

- Elemental Analysis : To validate molecular formula (C₆H₅F₃IN₂O) .

Q. What are the primary research applications of this compound?

- Medicinal Chemistry : As a precursor for bioactive pyrazole derivatives (e.g., antimicrobial, anticancer agents) .

- Materials Science : Functionalization of polymers or coordination complexes via its aldehyde and iodine groups .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl and iodo groups influence reactivity?

- Trifluoroethyl Group : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. Its steric bulk may hinder reactions at the pyrazole 4-position .

- Iodo Substituent : Facilitates cross-coupling reactions (e.g., Sonogashira, Heck) but may require careful optimization of catalyst systems (e.g., Pd(PPh₃)₄) to avoid dehalogenation .

Q. What strategies optimize yield in large-scale synthesis?

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst Loading : Reducing Pd catalyst to ≤5 mol% minimizes costs while maintaining efficiency .

- Purification : Gradient column chromatography or recrystallization in ethanol/water mixtures enhances purity .

Q. How can computational methods predict biological activity or reaction pathways?

- Density Functional Theory (DFT) : Models electrophilic attack sites (e.g., aldehyde group) and frontier molecular orbitals for reactivity predictions .

- Molecular Docking : Screens potential enzyme targets (e.g., kinases) by simulating binding interactions with the pyrazole core .

Q. How to resolve contradictions in reported biological activity data?

- Control Experiments : Verify assay conditions (e.g., cell lines, solvent effects). For example, DMSO concentrations >1% may artifactually inhibit activity .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing iodine with bromine) to isolate contributing factors .

Methodological Considerations

Q. What are common pitfalls in characterizing this compound?

- Aldehyde Oxidation : Storage under inert atmosphere (N₂/Ar) prevents conversion to carboxylic acid .

- Iodine Loss : Avoid prolonged heating in Pd-catalyzed reactions to prevent C-I bond cleavage .

Q. How to design derivatives for enhanced bioactivity?

- Functionalization : Condense the aldehyde with hydrazines to form hydrazones, which often exhibit improved pharmacokinetic properties .

- Heterocycle Fusion : Attach imidazole or thiophene rings via the iodine group to explore polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.